molecular formula C11H17NO2 B12059720 3-(Oct-1-yn-1-yl)oxazolidin-2-one

3-(Oct-1-yn-1-yl)oxazolidin-2-one

Cat. No.: B12059720
M. Wt: 195.26 g/mol
InChI Key: BTHIUMSDMJKIBP-UHFFFAOYSA-N
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Description

3-(Oct-1-yn-1-yl)oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with an octynyl group. This compound is part of the oxazolidinone family, which is known for its significant biological activities, particularly in the development of antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oct-1-yn-1-yl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Oct-1-yn-1-yl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the octynyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazolidinone ring or the octynyl group are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Oct-1-yn-1-yl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, oxazolidinone derivatives like linezolid inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of the initiation complex for protein synthesis, thereby exerting antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Oct-1-yn-1-yl)oxazolidin-2-one include other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid .

Uniqueness

What sets this compound apart is its unique octynyl substitution, which can impart distinct chemical and biological properties compared to other oxazolidinone derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-oct-1-ynyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H17NO2/c1-2-3-4-5-6-7-8-12-9-10-14-11(12)13/h2-6,9-10H2,1H3

InChI Key

BTHIUMSDMJKIBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CN1CCOC1=O

Origin of Product

United States

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